molecular formula C30H36O16 B046496 Hidrosmin CAS No. 115960-14-0

Hidrosmin

Numéro de catalogue B046496
Numéro CAS: 115960-14-0
Poids moléculaire: 652.6 g/mol
Clé InChI: XYFLWVOTXWXNAM-WTNNCJBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of chemical compounds like Hidrosmin often involves complex reactions where various reagents and catalysts are used to form the desired molecular structure. While there are no direct references to the synthesis of Hidrosmin in the provided literature, general methodologies for synthesizing similar organic compounds involve steps such as activation of starting materials, coupling reactions, and subsequent purification processes. A typical approach might include the use of mixed-valence polyoxometallates in water as an environmentally-friendly solvent or other green synthesis approaches that minimize the use of harmful chemical agents (Sharma et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure of Hidrosmin is crucial for grasping its chemical reactivity and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structure of complex organic molecules. Molecular descriptors, which are theoretical or experimental properties of molecules that reflect their chemical behavior, play a significant role in the structural analysis of compounds like Hidrosmin (Sahoo et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of Hidrosmin, including its ability to undergo specific reactions, is determined by its functional groups and molecular structure. Reactions such as oxidation, reduction, and complexation with metal ions are common for organic compounds with therapeutic applications. The synthesis and reactivity of compounds are often explored using principles of green chemistry to reduce environmental impact (Zhang & Saito, 2012).

Physical Properties Analysis

The physical properties of Hidrosmin, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in various domains. These properties can be studied through solvothermal synthesis, which allows the crystallization of functional oxides under mild conditions, offering insights into the material's behavior at the molecular level (Modeshia & Walton, 2010).

Chemical Properties Analysis

The chemical properties of Hidrosmin, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are crucial for its effective use. Techniques like mechanochemical synthesis provide insights into the reactivity and properties of compounds by facilitating chemical reactions through mechanical force, offering an alternative to traditional synthesis methods that often require harsh conditions (Zhang & Saito, 2012).

Applications De Recherche Scientifique

  • Male Infertility Treatment : Hidrox®, a product containing hydroxytyrosol, an important component of Hidrosmin, has been shown to counteract cyclophosphamide-induced male infertility by modulating physiological antioxidant defenses in a mouse model (Fusco et al., 2021).

  • Diabetic Nephropathy : Hidrosmin reduces inflammation, oxidative stress, and senescence pathways in diabetic nephropathy, potentially improving kidney health (Jiménez-Castilla et al., 2021).

  • Parkinson's Disease : Hidrox® has been found to reduce the loss of dopaminergic neurons and associated damage in Parkinson's disease by counteracting its main pathogenic mechanisms (Siracusa et al., 2020).

  • Nephrotoxicity Treatment : Hidrosmin preserved renal function in cisplatin-treated rats, likely through its free radical scavenging activity (Corcostegui et al., 1998).

  • Chronic Venous Insufficiency : Hidrosmin has shown superiority over diosmin in treating chronic venous insufficiency of inferior limbs, with significant clinical improvement and no significant adverse reactions (Honorato-Pérez & ArcasMeca, 1990; Pérez & Meca, 2017).

  • Osteoarthritis Treatment : Hidrosmin suppresses inflammation in osteoarthritis chondrocytes by targeting the Nrf2/HO1 pathway (Luo Jun et al., 2023).

  • Edema Treatment : It effectively reduces edematous swelling after thermal injury and acute lymphedema in rats (Quintana & Raczka, 1999).

  • Vascular Function Improvement : Hidrosmin improves vascular function and reduces atherosclerotic plaque size in diabetic mice without affecting vascular structural properties (Jiménez-Castilla et al., 2022).

  • Chronic Lymphedema Treatment : Hidrosmin treatment reduced the volume of affected extremities and improved clinical parameters in chronic lymphedema (Cossio et al., 1991).

Safety And Hazards

When handling Hidrosmin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLWVOTXWXNAM-WTNNCJBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151237
Record name Hidrosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hidrosmin

CAS RN

115960-14-0
Record name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115960-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hidrosmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hidrosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hidrosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIDROSMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
178
Citations
L Jiménez-Castilla, L Opazo-Ríos, G Marin-Royo… - Antioxidants, 2022 - mdpi.com
… of hidrosmin in two different models of diabetes. We firstly assessed the potential effects of hidrosmin on … In these animals we studied the potential of hidrosmin to influence vascular …
Number of citations: 1 www.mdpi.com
L Jiménez-Castilla, G Marín-Royo, M Orejudo… - Antioxidants, 2021 - mdpi.com
… In vitro, hidrosmin dose-dependently reduced the … hidrosmin exerts a beneficial effect against DN by reducing inflammation, oxidative stress, and senescence pathways. Hidrosmin could …
Number of citations: 6 www.mdpi.com
C Dominguez, I Brautigam, E Gonzilez… - … medical research and …, 1992 - Taylor & Francis
… of a new synthetic bioflavonoid, hidrosmin, in patients with … 3-times daily of either 200 mg hidrosmin (30 patients) or placebo (… The results showed that hidrosmin produced a significant …
Number of citations: 26 www.tandfonline.com
J Fermoso, AG Legido, J Del Pino, R Valiente - Current therapeutic …, 1992 - Elsevier
… with hidrosmin and compared with placebo. Sixteen patients received 200 mg of hidrosmin three … , paresthesia, and edema) showed that hidrosmin was better than placebo. When the …
Number of citations: 20 www.sciencedirect.com
A QUINTANA, EWA RACZKA - Pharmacy and Pharmacology …, 1999 - Wiley Online Library
Different flavonoid compounds can reduce high‐protein oedemas. The aim of this study was to evaluate the effect of hidrosmin, a synthetic flavonoid, on thermal injury oedema and …
Number of citations: 2 onlinelibrary.wiley.com
JM Jiménez - vivafarma.eu
Haemorrhoidal disease is a clinical entity having a chronic and progressive course, which affects approximately 50% of individuals over the age of 50 years old. The complex of …
Number of citations: 0 vivafarma.eu
R Corcostegui, L Labeaga, JK Arteche… - Pharmacy and …, 1998 - Wiley Online Library
… Hidrosmin protection may be mediated by a free radical … , it seems that hidrosmin possesses antioxidative properties prob… of hidrosmin against cisplatininduced acute renal failure in rats. …
Number of citations: 11 onlinelibrary.wiley.com
JC JA - Angiologia, 1991 - europepmc.org
During three months, 20 women, diagnosed of primary (n= 7) or secondary (n= 13) lymphoedema, were treated with hidrosmin, 400 mg tid The volume of the extremities was measured …
Number of citations: 4 europepmc.org
J Boada, J Nazco, JG Martin, R Valiente - Current therapeutic research, 1992 - Elsevier
… We found that hidrosmin produced a statistically significant … The results obtained with hidrosmin were practically the same … nitude lower than that for hidrosmin. The presence or absence …
Number of citations: 4 www.sciencedirect.com
Y Mingchuan, C Xiang, X Yuhong, Y Jing… - Current Cancer Drug …, 2023 - europepmc.org
… Hidrosmin (HDS) is a flavone useful in venous insufficiency … Here we reported the anti-inflammatory effect of Hidrosmin in … affinity with Hidrosmin as seen by lower binding energies. …
Number of citations: 1 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.